

# Quantitative analysis of T-2 toxin in maize using <sup>13</sup>C dilution

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## Compound of Interest

Compound Name: T-2 Toxin-<sup>13</sup>C<sub>24</sub>

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Application Note: Quantitative Analysis of T-2 Toxin in Maize via Stable Isotope Dilution (SIDA) LC-MS/MS

## Executive Summary

This application note details a robust, self-validating protocol for the quantification of T-2 Toxin in maize (corn) matrices. T-2 Toxin, a Type A trichothecene mycotoxin produced by *Fusarium* species, presents significant analytical challenges due to the complex lipophilic matrix of maize, which frequently causes severe ion suppression in Electrospray Ionization (ESI).

This protocol utilizes Stable Isotope Dilution Assay (SIDA) with uniformly labeled U-[

C

]-T-2 Toxin. Unlike external calibration or deuterated internal standards,

C-analogs provide perfect co-elution with the target analyte, thereby experiencing the exact same matrix effects and offering absolute correction for signal suppression/enhancement.

## Regulatory & Scientific Context

## The Matrix Challenge

Maize is a challenging matrix containing high levels of lipids, pigments (zeaxanthin), and starch. In LC-MS/MS, these co-extractives compete for charge in the ESI source.

- The Problem: "Dirty" maize extracts often suppress the T-2 signal by 20–60%, leading to false negatives or underestimation of toxicity.
- The Solution:

C-SIDA. Because the

C-IS is chemically identical to the native toxin but mass-shifted, it compensates for these effects in real-time.

## Regulatory Limits

Accurate quantification is critical to meet evolving regulations.<sup>[1]</sup> As of July 1, 2024, the European Union (Commission Regulation (EU) 2024/1038) has established maximum levels for the sum of T-2 and HT-2 toxins:

- Unprocessed Maize: 50 µg/kg (ppb)
- Maize for Milling/Popcorn: Lower limits apply.
- Note: While this protocol focuses on T-2, the extraction method is compatible with HT-2 analysis.

## Materials & Reagents

### Standards

- Native Standard: T-2 Toxin (solid or solution), >98% purity.<sup>[2]</sup>
- Internal Standard (IS): U-[  
C  
]-T-2 Toxin (25 µg/mL in Acetonitrile).

- Critical: Use uniformly labeled

C rather than deuterated (

H) standards to avoid deuterium isotope effects (retention time shifts).

## Chemicals

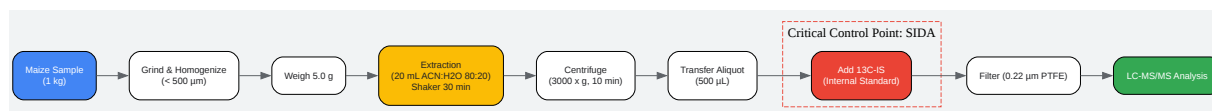
- Extraction Solvent: Acetonitrile (LC-MS grade) / Deionized Water (80:20, v/v).
- Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
- Mobile Phase B: 5 mM Ammonium Formate in Methanol + 0.1% Formic Acid.
- Why Ammonium Formate? T-2 Toxin preferentially forms the ammonium adduct

in positive ESI.[3] Sodium adducts

are stable but fragment poorly; ammonium formate drives the equilibrium toward the analyzable ammonium adduct.

## Experimental Workflow

### Diagrammatic Overview



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Figure 1: Step-by-step workflow for T-2 Toxin analysis. The spiking step (Red) corrects for all subsequent matrix effects.

## Detailed Protocol

### Step 1: Sample Preparation

- Grind the maize sample (minimum 1 kg to ensure representation) to a fine powder (< 500  $\mu\text{m}$ ) using a laboratory mill.
- Weigh 5.00 g  $\pm$  0.05 g of homogenized maize into a 50 mL polypropylene centrifuge tube.

#### Step 2: Extraction

- Add 20.0 mL of Extraction Solvent (Acetonitrile:Water, 80:20 v/v).
- Cap and shake vigorously (mechanical shaker) for 30 minutes.
  - Insight: High organic content (80%) minimizes the extraction of starch while effectively solubilizing the trichothecenes.
- Centrifuge at 3,000  $\times$  g for 10 minutes to pellet particulates.

#### Step 3: Internal Standard Addition (The SIDA Step)

- Transfer 490  $\mu\text{L}$  of the supernatant into a 2 mL HPLC vial.
- Add 10  $\mu\text{L}$  of the U-[  
C  
]-T-2 working solution (e.g., 1  $\mu\text{g}/\text{mL}$ ).
  - Note: This creates a final IS concentration of  $\sim$ 20 ng/mL in the vial.
- Vortex briefly.[4]
- (Optional) If the extract is cloudy, filter through a 0.22  $\mu\text{m}$  PTFE syringe filter into a fresh vial.

Step 4: LC-MS/MS Analysis Inject 5–10  $\mu\text{L}$  into the LC-MS/MS system.

## Instrumental Method (LC-MS/MS)

### Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or Waters BEH), 2.1 x 100 mm, 1.8  $\mu\text{m}$ .

- Flow Rate: 0.3–0.4 mL/min.
- Temperature: 40°C.
- Gradient:
  - 0–1 min: 10% B (Equilibration)
  - 1–6 min: Linear ramp to 90% B
  - 6–8 min: Hold at 90% B (Wash column of lipids)
  - 8–8.1 min: Return to 10% B
  - 8.1–10 min: Re-equilibrate

## Mass Spectrometry Parameters

- Ionization: ESI Positive ( )<sup>[3]</sup>
- Source Temp: 350°C–500°C (Compound dependent).
- Target Adduct:  
(Ammonium adduct)<sup>[3][5]</sup>

Table 1: MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion 1 (Quant)	Product Ion 2 (Qual)	Collision Energy (V)
T-2 Toxin (Native)	484.2	215.1	185.1	20–30
C -T-2 (IS)	508.3	227.1	196.1	20–30

\*Note: The

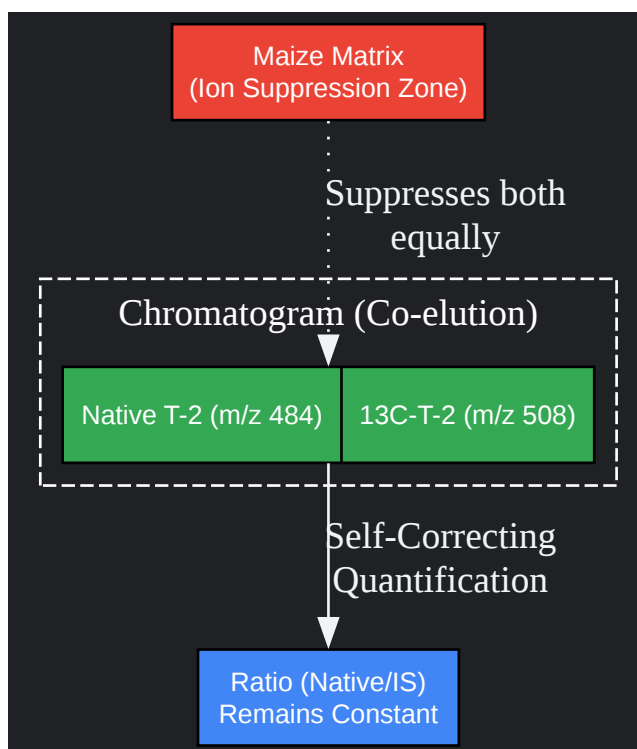
C product ions are mass-shifted based on the number of carbons in the fragment.[1] The 215 fragment typically retains the core ring structure (approx 12-13 carbons depending on fragmentation pathway), resulting in a shift to ~227-228. Always optimize transitions using the pure standard. T-2 parent shift is exactly +24 Da ( $484 + 24 = 508$ ).

## Data Analysis & Calculation

### The SIDA Mechanism

The quantification relies on the ratio of the Native area to the

C-IS area. Because both elute simultaneously, the ratio remains constant even if the absolute signal drops due to matrix suppression.



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Figure 2: Mechanism of SIDA. The internal standard acts as a real-time normalization factor for matrix effects.

## Calculation Formula

Calculate the concentration of T-2 in the sample (

) using the following equation:

Where:

- = Peak area of T-2 Toxin.
- = Peak area of  
C-T-2 Toxin.
- = Concentration of IS in the final vial (e.g., 20 ng/mL).
- = Relative Response Factor (determined from calibration curve).
- = Dilution Factor (if sample was diluted further).

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Signal Intensity	Sodium Adduct Formation	Ensure Ammonium Formate is fresh in mobile phase. Sodium adducts ( , m/z 489) do not fragment well.
Poor Peak Shape	Solvent Mismatch	If sample solvent is 100% ACN and initial gradient is 90% water, peaks may split. Dilute extract with water before injection.
High Backpressure	Particulates	Maize extracts are fatty. Ensure centrifugation is sufficient (3000g+) or use "Winterization" (freeze extract to precipitate fats) if column clogging occurs.
Non-Linear Calibration	Detector Saturation	T-2 ionizes well. If the curve flattens at high conc., dilute samples or use a less sensitive transition.

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